
(1R)-1-phenyl-1-piperidin-1-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-phenyl-1-piperidin-1-ylethanamine is a chiral amine compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl group attached to a piperidine ring, which is further connected to an ethanamine moiety. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-phenyl-1-piperidin-1-ylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetonitrile and piperidine.
Reductive Amination: One common method involves the reductive amination of phenylacetonitrile with piperidine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This reaction yields the desired amine compound.
Chiral Resolution: To obtain the (1R) enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-phenyl-1-piperidin-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-phenyl-1-piperidin-1-ylethanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of similar amine-containing molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with analgesic, anti-inflammatory, or neuroprotective properties.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its unique structure allows for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R)-1-phenyl-1-piperidin-1-ylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The phenyl and piperidine moieties contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-phenyl-1-piperidin-1-ylethanamine: The enantiomer of the compound with different stereochemistry.
1-phenyl-2-piperidin-1-ylethanol: A related compound with a hydroxyl group instead of an amine.
1-phenyl-1-piperidin-1-ylpropan-2-amine: A structural analog with an additional carbon atom in the alkyl chain.
Uniqueness
(1R)-1-phenyl-1-piperidin-1-ylethanamine is unique due to its specific (1R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s biological activity, making it a valuable tool for studying stereochemistry-dependent interactions in various fields.
Eigenschaften
Molekularformel |
C13H20N2 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
(1R)-1-phenyl-1-piperidin-1-ylethanamine |
InChI |
InChI=1S/C13H20N2/c1-13(14,12-8-4-2-5-9-12)15-10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-11,14H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
SACZZONDQAEJDQ-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@@](C1=CC=CC=C1)(N)N2CCCCC2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)(N)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11821267.png)
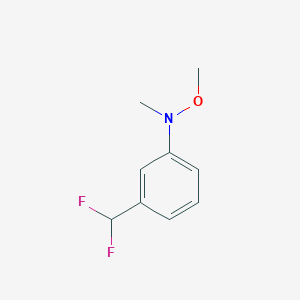
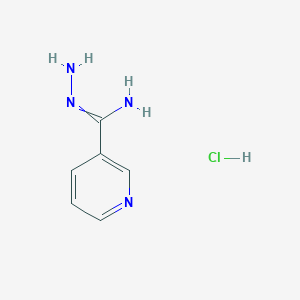
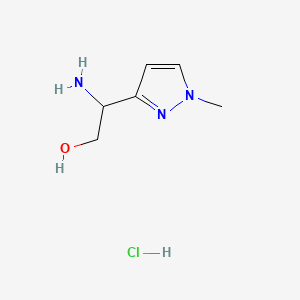
![N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine](/img/structure/B11821284.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)
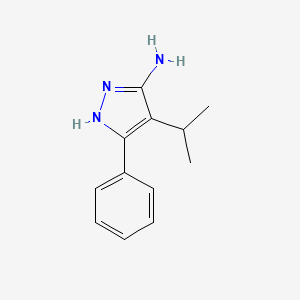
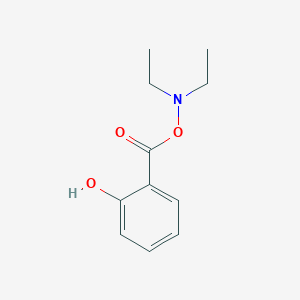
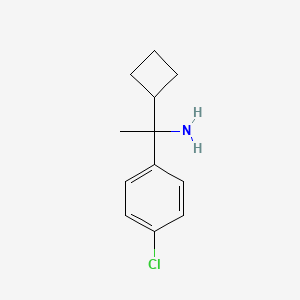

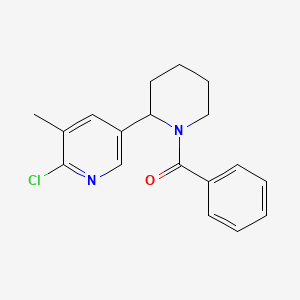
![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)
